molecular formula C22H32O5 B14023434 7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid

7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid

Cat. No.: B14023434
M. Wt: 376.5 g/mol
InChI Key: AIHZGBQMMTZCDW-BQUBXLDDSA-N
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Description

7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is a complex organic compound belonging to the class of dihydroxy bile acids, alcohols, and derivatives . This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a carboxylic acid functional group. It is functionally related to chol-4-en-24-oic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale chemical reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can produce ketones and aldehydes, while reduction reactions can yield alcohols and hydrocarbons .

Scientific Research Applications

7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its biological activity, allowing it to interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7A,12A-Dihydroxy-3-oxopregn-4-ene-20-carboxylic acid is unique due to its specific arrangement of functional groups and its distinct biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

2-[(7R,8R,9S,10R,12S,13S,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H32O5/c1-11(20(26)27)14-4-5-15-19-16(10-18(25)22(14,15)3)21(2)7-6-13(23)8-12(21)9-17(19)24/h8,11,14-19,24-25H,4-7,9-10H2,1-3H3,(H,26,27)/t11?,14-,15+,16+,17-,18+,19+,21+,22-/m1/s1

InChI Key

AIHZGBQMMTZCDW-BQUBXLDDSA-N

Isomeric SMILES

CC([C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](CC4=CC(=O)CC[C@]34C)O)O)C)C(=O)O

Canonical SMILES

CC(C1CCC2C1(C(CC3C2C(CC4=CC(=O)CCC34C)O)O)C)C(=O)O

Origin of Product

United States

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